Alisertib

Descripción

Propiedades

IUPAC Name |

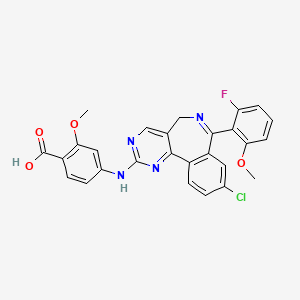

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFILGSQDJULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145539 | |

| Record name | Alisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028486-01-2 | |

| Record name | Alisertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alisertib: A Technical Guide to a Selective Aurora A Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AAK), a key regulator of mitotic progression.[1] Its targeted inhibition of Aurora A disrupts critical steps in cell division, leading to mitotic arrest, apoptosis, and tumor growth inhibition. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, effects on cellular signaling pathways, and key preclinical and clinical findings. Detailed experimental protocols and comprehensive data summaries are presented to support further research and development efforts in oncology.

Introduction: The Role of Aurora A Kinase in Oncology

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in mitosis.[2] Aurora A kinase is a key regulator of G2/M transition, centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often associated with chromosomal instability and poor prognosis, making it a compelling therapeutic target.[4] this compound was developed as a second-generation Aurora A kinase inhibitor to selectively target this oncogenic driver.[1]

This compound: Mechanism of Action

This compound is an ATP-competitive inhibitor of Aurora A kinase.[5][6] It selectively binds to the ATP-binding pocket of Aurora A, preventing its autophosphorylation at Threonine 288, which is essential for its activation.[5][7] This inhibition leads to a cascade of downstream effects, primarily centered on the disruption of mitotic processes.

The primary consequences of Aurora A inhibition by this compound include:

-

Delayed Mitotic Entry and G2/M Arrest: this compound treatment causes cells to accumulate in the G2/M phase of the cell cycle.[3][7][8]

-

Defective Mitotic Spindles: Inhibition of Aurora A leads to the formation of abnormal mitotic spindles, including monopolar, bipolar, and multipolar spindles.[7][9]

-

Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is disrupted in the presence of this compound.[7][9]

-

Induction of Apoptosis and Autophagy: The mitotic disruption caused by this compound can trigger programmed cell death (apoptosis) and autophagy.[2][3][10] This can occur directly from mitosis or following mitotic slippage.[7][9]

-

Endoreduplication and Polyploidy: Cells that fail to properly complete mitosis may undergo endoreduplication, leading to polyploidy.[11]

The selectivity of this compound for Aurora A over Aurora B is a key characteristic, with studies showing it to be over 200-fold more selective for Aurora A in cellular assays.[8][9][10] This selectivity is crucial as the inhibition of Aurora B is associated with a different set of cellular phenotypes and toxicities.

Quantitative Data: In Vitro Potency and Efficacy

The following tables summarize the in vitro potency and efficacy of this compound across various assays and cell lines.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase | Assay Type | IC50 (nM) | Reference(s) |

| Aurora A | Cell-free | 1.2 | [5][8][10] |

| Aurora B | Cell-free | 396.5 | [5][8][10] |

| Aurora A | Cell-based | 6.7 | [8] |

| Aurora B | Cell-based | 1,534 | [8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MM.1S | Multiple Myeloma | 0.003-1.71 | [10] |

| OPM1 | Multiple Myeloma | 0.003-1.71 | [10] |

| HT29 | Colorectal Cancer | 0.06 - >5 | [12][13] |

| Caco-2 | Colorectal Cancer | Not specified | [3] |

| HCT-116 | Colorectal Cancer | Not specified | [8] |

| MCF7 | Breast Cancer | 17.13 | [14] |

| MDA-MB-231 | Breast Cancer | 12.43 | [14] |

| SKOV3 | Ovarian Cancer | Not specified | [15] |

| OVCAR4 | Ovarian Cancer | Not specified | [15] |

| PANC-1 | Pancreatic Cancer | Not specified | [16] |

| BxPC-3 | Pancreatic Cancer | Not specified | [16] |

| CRL-2396 | T-cell Lymphoma | 0.08-0.1 | [11] |

| TIB-48 | T-cell Lymphoma | 0.08-0.1 | [11] |

Signaling Pathways Modulated by this compound

This compound's inhibition of Aurora A kinase initiates a series of downstream effects on various signaling pathways that regulate cell cycle progression, apoptosis, and autophagy.

Cell Cycle Regulation Pathway

This compound's primary impact is on the G2/M phase of the cell cycle. By inhibiting Aurora A, it disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged mitotic arrest. Key proteins modulated in this pathway include Cyclin B1, CDK1, p21, p27, and p53.[3][5][17]

Apoptosis Induction Pathway

The mitotic catastrophe induced by this compound often leads to apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[2][17] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 9 and 3.[2]

PI3K/Akt/mTOR and MAPK Signaling Pathways

This compound has also been shown to modulate key survival pathways. Studies have indicated that this compound can inhibit the PI3K/Akt/mTOR and p38 MAPK signaling pathways, while activating the AMPK signaling pathway.[2][14][16] The inhibition of these pro-survival pathways contributes to the anti-tumor effects of this compound.

Experimental Protocols

In Vitro Aurora A Kinase Assay

This protocol describes a radioactive Flashplate enzyme assay to determine the in vitro inhibitory activity of this compound against Aurora A kinase.

Materials:

-

Recombinant Aurora A kinase (expressed in Sf9 cells and purified)

-

Biotinylated peptide substrate (e.g., Biotin-GLRRASLG)

-

[γ-³³P]ATP

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween 20

-

This compound (dissolved in DMSO)

-

Image FlashPlates (PerkinElmer)

Procedure:

-

Prepare a reaction mixture containing 5 nM Aurora A kinase, 2 µM peptide substrate, and 3.3 µCi/mL [γ-³³P]ATP (at 2 µM) in the assay buffer.

-

Add increasing concentrations of this compound to the reaction mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the FlashPlate manufacturer's instructions.

-

Read the plates on a suitable microplate scintillation counter to quantify the incorporation of ³³P into the biotinylated peptide substrate.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the Aurora A kinase activity.[10]

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[10] Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[18]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[14]

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol details the procedure for analyzing protein expression and phosphorylation status in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Aurora A, total Aurora A, cleaved PARP, cleaved Caspase-3, Cyclin B1, p53, p21, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like GAPDH or β-actin to ensure equal protein loading.[19]

Preclinical and Clinical Development

Preclinical Studies

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, including xenografts of solid tumors and hematologic malignancies.[9][20][21] In vivo studies have shown that this compound can inhibit tumor growth and induce tumor regression in models of lymphoma, neuroblastoma, and other cancers.[8][22] Pharmacodynamic studies in xenograft models have confirmed that this compound inhibits Aurora A kinase in tumors, as evidenced by a decrease in bipolar and aligned chromosomes.[8][21]

Clinical Trials

This compound has been evaluated in numerous clinical trials for both solid tumors and hematologic malignancies, both as a monotherapy and in combination with other agents.[23][24][25] Phase I and II studies have been conducted in patients with breast cancer, small cell lung cancer, peripheral T-cell lymphoma, and sarcoma, among others.[20][24][25][26][27] While the results have been mixed, clinical activity has been observed in certain patient populations.[26] Common treatment-related adverse events include neutropenia, leukopenia, and febrile neutropenia.[24] Ongoing and future clinical trials are focused on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy.[24]

Mechanisms of Resistance

Resistance to this compound can develop through various mechanisms. Preclinical studies have suggested that endoreduplication and the subsequent activation of DNA damage response pathways may contribute to acquired resistance.[28] Upregulation of the PI3K/Akt/mTOR pathway has also been implicated in both intrinsic and acquired resistance to this compound.[20] Furthermore, in some contexts, Aurora A inhibition can lead to the upregulation of PD-L1, suggesting a potential mechanism of immune evasion.[29] Understanding these resistance mechanisms is crucial for developing effective combination therapies.

Conclusion

This compound is a highly selective and potent inhibitor of Aurora A kinase with a well-defined mechanism of action centered on the disruption of mitosis. Its ability to induce cell cycle arrest, apoptosis, and autophagy provides a strong rationale for its development as an anti-cancer agent. While clinical efficacy has been observed in some settings, further research is needed to optimize its therapeutic use, potentially through biomarker-driven patient selection and rational combination strategies that address mechanisms of resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the therapeutic potential of this compound in oncology.

References

- 1. Facebook [cancer.gov]

- 2. This compound induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purmorphamine.com [purmorphamine.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for this compound, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Facebook [cancer.gov]

- 24. ascopubs.org [ascopubs.org]

- 25. Phase II study of MLN8237 (this compound) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Randomized Phase III Study of this compound or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. curetoday.com [curetoday.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Alisertib's Impact on Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisertib (MLN8237) is a selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1][2] Its mechanism of action centers on the disruption of normal mitotic spindle formation and function, leading to mitotic arrest, aneuploidy, and ultimately, cell death in cancer cells.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and cellular consequences. By inhibiting AURKA, this compound induces a cascade of mitotic defects, including centrosome maturation and separation failures, abnormal spindle assembly, and chromosome misalignment, making it a compound of significant interest in oncology research and development.[4][5]

Mechanism of Action: Inhibition of Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[5][6] It is localized to centrosomes and the proximal mitotic spindle, where it is essential for centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[4][5]

This compound selectively binds to the ATP-binding site of Aurora A, preventing its autophosphorylation at Threonine 288, which is crucial for its activation.[3][7] This inhibition leads to a cascade of downstream effects that collectively disrupt the formation and function of the mitotic spindle. The consequences for the cell are severe, leading to mitotic catastrophe.[3][4] Mitotic cells treated with this compound display a range of defects, including monopolar, bipolar, and multipolar spindles, all characterized by misaligned chromosomes.[1][3]

The cellular fates following this compound treatment are varied. Cells may undergo apoptosis directly from mitosis, perform aneuploid cytokinesis, or exit mitosis without cell division in a process termed mitotic slippage.[1][3] The resulting interphase cells often exhibit significant nuclear defects like micronucleation and multinucleation, which can trigger apoptosis or senescence.[1]

Quantitative Data Summary

This compound has demonstrated potent and selective activity against Aurora A kinase in a variety of preclinical models. The following tables summarize key quantitative findings from enzymatic assays, cell-based proliferation studies, and in vivo xenograft models.

Table 1: In Vitro Kinase Inhibition & Selectivity

| Parameter | Value | Reference |

| Aurora A IC₅₀ (Enzymatic) | 1.2 nM | [4] |

| Aurora B IC₅₀ (Enzymatic) | 396.5 nM | [4] |

| Aurora A IC₅₀ (Cell-based) | 6.7 nM | [8] |

| Aurora B IC₅₀ (Cell-based) | 1,534 nM | [8] |

| Selectivity (Aurora A vs. B) | >200-fold | [1][8] |

Table 2: In Vitro Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Time Point | Result | Reference |

| HCT-116 | Colon Carcinoma | G₂/M Arrest | 50 nM | 24-48h | Increase in G₂/M phase cells | [8] |

| HCT-116 | Colon Carcinoma | 8N DNA Content | 250 - 1000 nM | 24-48h | Increase in 8N cells (Aurora B inhibition phenotype) | [8] |

| AGS | Gastric Cancer | Apoptosis | 0.1, 1, 5 µM | 24h | 4.5% (basal) to concentration-dependent increase | [9] |

| NCI-N78 | Gastric Cancer | Apoptosis | 0.1, 1, 5 µM | 24h | Concentration-dependent increase | [9] |

| A375 | Melanoma | Apoptosis | 0.1, 1, 5 µM | 24h | 3.5% (basal) to 7.7%, 13.6%, 13.2% | [10] |

| TIB-48 | T-cell NHL | G₂/M & 8N Arrest | 0.5, 1, 1.5 µM | 48h | Dramatic increase in 4N and 8N populations | [5] |

| CRL-2396 | T-cell NHL | G₂/M & 8N Arrest | 0.5, 1, 1.5 µM | 48h | Dramatic increase in 4N and 8N populations | [5] |

Table 3: In Vivo Antitumor Activity (Xenograft Models)

| Model | Cancer Type | This compound Dose | Schedule | Result | Reference |

| HCT-116 | Colon Carcinoma | 3, 10, 30 mg/kg | Once Daily (p.o.) | Dose-dependent tumor growth inhibition (TGI) | [8] |

| OCI-LY19 | Lymphoma | 20 mg/kg | Twice Daily (p.o.) | Tumor regression; TGI of 106% | [8] |

| OCI-LY19 | Lymphoma | 30 mg/kg | Once Daily (p.o.) | Tumor regression; TGI of 106% | [8] |

| Various | Diverse Cancers | 30 mg/kg | Once Daily (p.o.) | TGI > 76% in all models tested | [8] |

Key Experimental Protocols

The following protocols are synthesized from methodologies reported in studies evaluating this compound's effects on mitotic processes.

Cell-Based Kinase Inhibition Assay

-

Cell Culture: Plate human tumor cells (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or DMSO as a vehicle control for a specified period (e.g., 24 or 48 hours).

-

Fixation and Permeabilization: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Incubate cells with a primary antibody against a marker of Aurora A activity (e.g., phospho-Histone H3) followed by a fluorescently-labeled secondary antibody. Stain DNA with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-Histone H3 signal per cell to determine the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of kinase activity.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Seed cells (e.g., 1x10⁶ cells/well in a 6-well plate) and treat with various concentrations of this compound (e.g., 50 nM, 250 nM, 1 µM) or DMSO for 24-48 hours.[8]

-

Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and fix in cold 70% ethanol while vortexing gently. Store at 4°C for at least 1 hour.[8]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[8]

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.

-

Analysis: Gate the cell populations based on DNA content to quantify the percentage of cells in G₁, S, and G₂/M phases of the cell cycle. Analyze for populations with >4N DNA content (endoreduplication).

Immunofluorescence for Mitotic Spindle Analysis

-

Cell Culture: Grow cells on glass coverslips in a petri dish. Treat with this compound at desired concentrations (e.g., 50 nM) for a duration sufficient to induce mitotic arrest (e.g., 24 hours).

-

Fixation: Fix the cells with cold methanol or paraformaldehyde.

-

Permeabilization & Blocking: Permeabilize the cells with 0.2% Triton X-100 in PBS and block with a blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.

-

Antibody Staining: Incubate the coverslips with primary antibodies targeting spindle components (e.g., anti-α-tubulin to visualize microtubules) and centrosomes (e.g., anti-γ-tubulin). Follow with incubation with corresponding fluorescently-labeled secondary antibodies.

-

DNA Staining & Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells.

-

Quantification: Analyze the images to quantify mitotic defects, such as the percentage of cells with monopolar or multipolar spindles and misaligned chromosomes.[8]

Downstream Signaling and Cellular Fates

Inhibition of Aurora A by this compound not only disrupts the mechanical processes of mitosis but also triggers specific signaling pathways that determine the cell's ultimate fate. These pathways often involve apoptosis and autophagy.

Apoptosis and Autophagy Induction

Studies have shown that this compound can induce apoptosis in various cancer cells, including gastric cancer and melanoma.[9][10] This process is often mediated through the mitochondria-dependent pathway, involving the release of cytochrome c and the activation of caspases 9 and 3.[9] Furthermore, this compound has been observed to induce autophagy. This is frequently linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][11] In some contexts, p38 MAPK signaling is also implicated.[10]

Mitotic Catastrophe and Cellular Outcomes

The primary defects in spindle assembly caused by this compound lead to a state known as mitotic catastrophe. This is not a single outcome but a gateway to several distinct cellular fates. The diagram below illustrates the logical progression from Aurora A inhibition to these terminal states.

Conclusion

This compound's potent and selective inhibition of Aurora A kinase places it as a significant agent in the study of mitotic processes and cancer therapy. Its primary effect is the profound disruption of mitotic spindle assembly, leading to mitotic arrest and subsequent cell death through various mechanisms, including apoptosis and mitotic catastrophe. The quantitative data consistently demonstrate its efficacy at nanomolar concentrations in vitro and its significant tumor growth inhibition in vivo. The detailed protocols and visualized pathways provided in this guide offer a framework for researchers to further investigate and leverage the unique mechanism of this compound in the development of novel cancer therapeutics.

References

- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound promotes apoptosis and autophagy in melanoma through p38 MAPK-mediated aurora a signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis and autophagy through targeting the AKT/mTOR/AMPK/p38 pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the In Vivo Pharmacodynamics of Alisertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacodynamics of Alisertib (MLN8237), a selective inhibitor of Aurora A kinase (AAK). This compound's mechanism of action, its impact on key cellular processes, and the methodologies used to assess its activity are detailed herein to support ongoing research and drug development efforts in oncology.

Core Mechanism of Action

This compound is a potent and selective, orally available small-molecule inhibitor of Aurora A kinase, an enzyme that plays a critical role in mitotic progression.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding site of Aurora A, preventing its autophosphorylation at Threonine 288 and subsequent activation.[4] This inhibition disrupts numerous mitotic processes, leading to cell cycle arrest and ultimately, cell death.[4][5] this compound exhibits significant selectivity for Aurora A over the structurally related Aurora B kinase, with a more than 200-fold greater potency against Aurora A in cellular assays.[1][2][6][7]

The inhibition of Aurora A by this compound leads to a cascade of cellular events, including:

-

Delayed Mitotic Entry and Progression: this compound treatment causes an accumulation of cells in the G2/M phase of the cell cycle.[2][6]

-

Defective Mitotic Spindles: Inhibition of Aurora A results in the formation of monopolar, bipolar, and multipolar spindles with misaligned chromosomes.[1][4]

-

Induction of Apoptosis: Cells with these mitotic defects can undergo apoptosis directly from mitosis.[1][4]

-

Mitotic Slippage and Aneuploidy: Some cells may exit mitosis without proper cytokinesis, a process known as mitotic slippage, leading to tetraploid DNA content and aneuploidy.[1][4]

Key Signaling Pathways

This compound's pharmacodynamic effects are mediated through its influence on several critical signaling pathways that regulate cell cycle and survival.

Mitotic Progression Pathway

The primary pathway affected by this compound is the Aurora A-mediated mitotic progression pathway. Aurora A is essential for centrosome maturation, bipolar spindle assembly, and chromosome segregation.[5][8] By inhibiting Aurora A, this compound disrupts these fundamental processes.

Caption: this compound inhibits Aurora A kinase, leading to defects in mitosis and subsequent G2/M arrest, apoptosis, or aneuploidy.

p53 and MYC Pathways

This compound's activity is also intertwined with the p53 and MYC signaling pathways, which are crucial in cancer development and progression.

-

p53 Pathway: this compound has been reported to up-regulate the p53 pathway.[4][9] Aurora A can phosphorylate and regulate p53 function.[6] Inhibition of Aurora A can lead to p53 stabilization, contributing to cell cycle arrest and apoptosis.[2][10]

-

MYC Pathway: Aurora A is known to stabilize the N-myc protein, preventing its degradation.[11] This is particularly relevant in MYCN-amplified neuroblastomas.[6] this compound can disrupt the N-myc-Aurora A protein complex, leading to decreased N-myc levels and inhibiting tumor growth.[11][12][13]

Caption: this compound's impact on the p53 and N-myc pathways, leading to tumor suppression.

Quantitative In Vivo Pharmacodynamic Data

The in vivo activity of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line Origin | IC50 Range (nmol/L) | Reference |

| Diverse Human Tumor Cell Lines | 15 - 469 | [6] |

| Multiple Myeloma | - | [2] |

| T-cell Non-Hodgkin Lymphoma | 80 - 100 | [14] |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HCT-116 (Colon) | 3 mg/kg once daily | 43.3 | [6] |

| HCT-116 (Colon) | 10 mg/kg once daily | 84.2 | [6] |

| HCT-116 (Colon) | 30 mg/kg once daily | 94.7 | [6] |

| OCI-LY19 (Lymphoma) | 20 mg/kg twice daily | 106 (regression) | [6] |

| OCI-LY19 (Lymphoma) | 30 mg/kg once daily | 106 (regression) | [6] |

| Diverse Xenograft Models | 30 mg/kg | >76 | [6] |

| Colorectal Cancer PDX | 30 mg/kg | Varied, some models with TGII < 20% | [15] |

Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor volume in treated versus control groups. PDX: Patient-Derived Xenograft; TGII: Tumor Growth Inhibition Index

Table 3: Clinical Response Rates in Phase I/II Trials

| Cancer Type | Response Rate (%) | Reference |

| Various Cancers (Monotherapy or Combination) | 4 - 52 (Partial Response) | [5][8][16] |

| Hematological Malignancies | 27 (Overall Response) | [1] |

| Peripheral T-cell Lymphoma (PTCL) | 24 - 33 (Overall Response) | [1][17] |

| B- and T-cell Non-Hodgkin Lymphomas | 27 - 50 (Overall Response) | [17] |

| Endocrine-Resistant Breast Cancer (Monotherapy) | 19.6 (Objective Response) | [18] |

| Endocrine-Resistant Breast Cancer (with Fulvestrant) | 20.0 (Objective Response) | [18] |

Experimental Protocols for Pharmacodynamic Assessment

Several key experimental protocols are employed to measure the in vivo pharmacodynamic effects of this compound.

Assessment of Mitotic Index, Spindle Bipolarity, and Chromosome Alignment

This protocol is used to directly visualize and quantify the mitotic defects induced by this compound in tumor tissue.[6][7]

Caption: Workflow for assessing mitotic parameters in tumor tissue following this compound treatment.

Detailed Methodology:

-

Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice (e.g., HCT-116 xenografts) via oral gavage at specified doses and schedules.[6]

-

Tumor Collection: At various time points post-dosing, euthanize animals and excise tumors.

-

Tissue Processing: Fix tumors in formalin and embed in paraffin.

-

Immunofluorescence Staining:

-

Prepare 5 µm tissue sections.

-

Perform antigen retrieval.

-

Incubate with primary antibodies:

-

Anti-α-tubulin to visualize mitotic spindles.

-

Anti-phospho-Histone H3 (pHisH3) to identify mitotic cells.[19]

-

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain with DAPI to visualize DNA.[19]

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the mitotic index by calculating the percentage of pHisH3-positive cells.

-

Visually score mitotic cells for bipolar spindles and proper chromosome alignment at the metaphase plate.[20]

-

18F-FLT PET Imaging for Proliferation

18F-3′-deoxy-3′-L-fluorothymidine Positron Emission Tomography (FLT-PET) is a non-invasive imaging technique used to measure tumor cell proliferation in vivo.[6][7]

Detailed Methodology:

-

Baseline Scan: Perform a baseline 18F-FLT PET scan on tumor-bearing animals prior to treatment.

-

This compound Treatment: Administer this compound according to the desired dosing regimen.

-

Follow-up Scans: Conduct subsequent 18F-FLT PET scans at specified time points during and after treatment.

-

Image Analysis: Quantify the uptake of 18F-FLT in the tumor region of interest. A decrease in FLT uptake is indicative of reduced proliferation.[6]

Immunohistochemistry (IHC) for Biomarker Expression

IHC is used to assess the expression of key proteins in tumor tissue, such as Aurora A kinase and phospho-Histone H3.[21]

Detailed Methodology:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.

-

Staining:

-

Perform antigen retrieval.

-

Incubate with a primary antibody against the protein of interest (e.g., Aurora A).

-

Use a suitable detection system (e.g., HRP-conjugated secondary antibody and chromogen) to visualize protein expression.

-

-

Scoring: Semiquantitatively score the intensity and percentage of positive tumor cells.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is employed to analyze changes in the expression and phosphorylation status of proteins in cell lysates from treated tumors.[15]

Detailed Methodology:

-

Tumor Lysate Preparation: Homogenize excised tumors in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Aurora A, Histone H3).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands.

Biomarkers of this compound Response

Several biomarkers have been identified to monitor the pharmacodynamic activity of this compound and potentially predict treatment response.

-

Increased Mitotic Index: An initial increase in the mitotic index, as measured by pHisH3 staining, is a direct consequence of the G2/M arrest induced by this compound.[6]

-

Reduced Spindle Bipolarity and Chromosome Alignment: A dose-dependent decrease in the percentage of cells with bipolar spindles and properly aligned chromosomes is a specific indicator of Aurora A inhibition.[6][20]

-

Decreased 18F-FLT Uptake: Reduced tumor proliferation, as measured by FLT-PET, correlates with this compound's anti-tumor activity.[6]

-

MYC/N-myc Expression: Overexpression of MYC or N-myc may be a predictive biomarker for sensitivity to this compound, particularly in certain tumor types like neuroendocrine prostate cancer.[11][13][22]

-

p53 Status: The functional status of p53 may influence the cellular response to this compound, with some studies suggesting a role in apoptosis induction.[4][9][23]

Conclusion

The in vivo pharmacodynamics of this compound are well-characterized, demonstrating potent and selective inhibition of Aurora A kinase. This leads to predictable effects on mitotic progression, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition. The use of robust pharmacodynamic assays, including immunofluorescence-based quantification of mitotic defects and non-invasive imaging of proliferation, has been crucial in understanding its mechanism of action and guiding its clinical development. Further investigation into biomarkers such as MYC and p53 status will be critical for optimizing patient selection and realizing the full therapeutic potential of this compound in the treatment of cancer.

References

- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. An update on the pharmacokinetics and pharmacodynamics of this compound, a selective Aurora kinase A inhibitor | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Characterization of this compound (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on the pharmacokinetics and pharmacodynamics of this compound, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A phase II trial of the aurora kinase A inhibitor this compound for patients with castration resistant and neuroendocrine prostate cancer: efficacy and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Randomized Phase III Study of this compound or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. researchgate.net [researchgate.net]

- 20. Preclinical pharmacokinetic/pharmacodynamic/efficacy relationships for this compound, an investigational small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase II Study of this compound, a Selective Aurora A Kinase Inhibitor, in Relapsed and Refractory Aggressive B- and T-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. aacrjournals.org [aacrjournals.org]

Methodological & Application

Alisertib (MLN8237): In Vivo Dosing and Administration Guide for Mouse Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib, also known as MLN8237, is a selective and potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2] Its targeted action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[1][3] These characteristics have positioned this compound as a promising therapeutic agent currently under investigation in numerous preclinical and clinical studies for a variety of malignancies.[1][4][5] This document provides a comprehensive guide to the dosage and administration of this compound in in vivo mouse models, based on established preclinical research. It is intended to assist researchers in designing and executing robust and reproducible in vivo studies.

Data Presentation: this compound Dosage and Administration in Mouse Models

The following table summarizes the quantitative data on this compound dosage, administration route, dosing schedule, and the corresponding mouse models from various preclinical studies. This information is intended to serve as a starting point for study design, and the optimal dosage and schedule may vary depending on the specific mouse strain, tumor model, and experimental endpoints.

| Mouse Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle Formulation | Reference(s) |

| Nude Mice (HCT-116 Xenograft) | Colon Cancer | 3, 10, 30 | Oral Gavage | Once Daily (QD) for 21 days | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [6] |

| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 30 | Oral Gavage | Once Daily (QD) for at least 28 days | Not Specified | [1] |

| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 10 | Oral Gavage | Twice Daily (BID) | Not Specified | [1] |

| SCID Mice (OCI-LY19 Xenograft) | Non-Hodgkin's Lymphoma | 20 | Oral Gavage | Twice Daily (BID) | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [6][7] |

| SCID Mice (OCI-LY19 Xenograft) | Non-Hodgkin's Lymphoma | 30 | Oral Gavage | Once Daily (QD) | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [6][7] |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | 30 | Oral Gavage | Once Daily (QD) | Not Specified | [3] |

| CB-17 SCID Mice (MM.1S Xenograft) | Multiple Myeloma | 7.5, 15, 30 | Oral Gavage | Once Daily (QD) for 21 days | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [8] |

| Nude Mice (Orthotopic GBM Xenograft) | Glioblastoma | 30 | Oral Gavage | Once Daily (QD) | Not Specified | [2] |

| Athymic Mice (LS141 Xenograft) | Soft Tissue Sarcoma | 30 | Oral Gavage | Days 7, 14, and 21 | Not Specified | [9] |

| Wild-type and Transporter-Knockout Mice | Pharmacokinetic Studies | 5 | Intravenous | Single Dose | 10% Captisol with 0.7-0.8% 1N NaOH | [10] |

| Calu-6 Xenograft | Lung Cancer | 20 | Oral Gavage | Twice Daily (BID) for 21 days | Sodium salt in 10% 2-HP-β-CD with 1% NaHCO₃ | [11] |

Note: The maximum tolerated dose (MTD) of this compound in most mouse strains with continuous dosing for 21 days is approximately 20 mg/kg twice a day (40 mg/kg per day).[8][12]

Experimental Protocols

This compound Formulation

A common vehicle for oral administration of this compound in mice is a solution of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water.[6][8]

Materials:

-

This compound (MLN8237) powder

-

2-hydroxypropyl-β-cyclodextrin

-

Sodium bicarbonate

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Sterile tubes for storage

Protocol:

-

Prepare a 1% sodium bicarbonate solution by dissolving 1 g of sodium bicarbonate in 100 mL of sterile water.

-

Prepare a 10% 2-hydroxypropyl-β-cyclodextrin solution by dissolving 10 g of 2-hydroxypropyl-β-cyclodextrin in the 1% sodium bicarbonate solution, bringing the final volume to 100 mL.

-

Warm the solution slightly and stir until the cyclodextrin is completely dissolved.

-

Calculate the required amount of this compound powder based on the desired final concentration and the total volume of the dosing solution.

-

Slowly add the this compound powder to the vehicle solution while continuously stirring.

-

Continue stirring until the this compound is fully dissolved. The solution should be clear.

-

Sterile-filter the final solution through a 0.22 µm filter if necessary.

-

Store the prepared this compound solution at an appropriate temperature as recommended by the manufacturer, protected from light.

Administration by Oral Gavage

Oral gavage is the most frequently reported route for this compound administration in mouse studies.[1][2][3][6][7][8][9][11]

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

-

Syringes (e.g., 1 mL)

-

Animal scale

Protocol:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The volume is typically 100 µL.[3][8]

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.

-

Attach the gavage needle to the syringe filled with the correct volume of this compound solution.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

-

Ensure the needle has entered the esophagus and not the trachea before slowly dispensing the solution.

-

Withdraw the needle gently.

-

Monitor the mouse for a short period after administration to ensure there are no signs of distress.

-

Mice should be monitored daily for signs of toxicity, and body weight should be measured twice weekly.[1]

Visualizations

This compound Mechanism of Action

References

- 1. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (this compound) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Aurora A kinase activity with the investigational agent this compound increases the efficacy of cytarabine through a FOXO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigational Aurora A kinase inhibitor this compound (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor this compound: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]

Alisertib Protocol for Cell Culture Experiments: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alisertib, also known as MLN8237, is a second-generation, orally bioavailable small-molecule inhibitor of Aurora A kinase (AURKA).[1] AURKA is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including spindle assembly and chromosome segregation.[1][2] Aberrant expression of AURKA is common in various cancers and is associated with poor prognosis.[1][3] this compound selectively binds to and inhibits AURKA, leading to defects in mitotic progression, cell cycle arrest at the G2/M phase, and ultimately, apoptosis or autophagy in cancer cells.[2][4][5] This document provides a detailed protocol for the use of this compound in cell culture experiments, including its mechanism of action, recommended cell lines, and methodologies for assessing its effects.

Mechanism of Action

This compound is a highly selective inhibitor of Aurora A kinase, with a more than 200-fold selectivity over the related Aurora B kinase in cellular assays.[5][6] Inhibition of AURKA by this compound disrupts the formation of the mitotic spindle and proper chromosome alignment, leading to a variety of cellular outcomes including:

-

G2/M Phase Cell Cycle Arrest : this compound treatment causes a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[6][7]

-

Apoptosis : The mitotic catastrophe induced by this compound can trigger programmed cell death, or apoptosis.[8][9]

-

Autophagy : In some cell types, this compound has been shown to induce autophagy, a cellular self-degradation process.[3][10]

-

Polyploidy : Disruption of mitosis can lead to the formation of cells with more than two sets of chromosomes (polyploidy).[5][8]

The downstream signaling pathways affected by this compound include the suppression of the PI3K/Akt/mTOR pathway and the p38 MAPK pathway, and in some contexts, the activation of the AMPK signaling pathway.[10][11]

Signaling Pathway of this compound

Caption: this compound inhibits Aurora A kinase, leading to mitotic disruption and cell cycle arrest.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the optimal concentration for your specific experiments.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | 15 - 469 | [6] |

| HT29 | Colorectal Cancer | 49,310 (24h), 17,860 (48h) | [3] |

| Caco-2 | Colorectal Cancer | 88,800 (24h), 52,100 (48h) | [3] |

| MCF7 | Breast Cancer | 17,130 (24h), 15,780 (48h) | [12] |

| MDA-MB-231 | Breast Cancer | 12,430 (24h), 10,830 (48h) | [12] |

| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [13] |

| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [13] |

| MM.1S | Multiple Myeloma | 3 - 1,710 | [4] |

| OPM1 | Multiple Myeloma | 3 - 1,710 | [4] |

| AGS | Gastric Cancer | Not specified, effective at 0.1-5 µM | [9] |

| NCI-N78 | Gastric Cancer | Not specified, effective at 0.1-5 µM | [9] |

| HuH-6 | Hepatoblastoma | Not specified, effective at 1-50 µM | [14] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines : A variety of cancer cell lines have been shown to be sensitive to this compound (see table above). It is recommended to choose a cell line relevant to your research interests. For example, HCT-116 (colorectal cancer), MCF7 (breast cancer, p53 wild-type), and MDA-MB-231 (breast cancer, p53 mutant) are commonly used.[6][12]

-

Culture Media : Use the appropriate culture medium and supplements as recommended by the cell line supplier (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin/streptomycin).[7][15]

-

This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C.[16]

-

Vehicle Control : For all experiments, include a vehicle control group treated with the same concentration of DMSO used to dilute the this compound.[6]

Experimental Workflow

Caption: A typical workflow for studying the effects of this compound in cell culture.

Cell Viability Assay (MTT or CyQuant)

This assay determines the effect of this compound on cell proliferation.

-

Seeding : Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 2,000-8,000 cells per well).[15] Allow cells to adhere overnight.

-

Treatment : The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 50 µM) for 24, 48, or 72 hours.[12] Include a vehicle control (DMSO).

-

Assay : After the incubation period, perform the MTT or CyQuant assay according to the manufacturer's instructions.

-

Analysis : Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method is used to assess the effect of this compound on cell cycle distribution.

-

Seeding and Treatment : Seed cells in 6-well plates (e.g., 2 x 10^5 cells per well) and allow them to attach overnight.[6] Treat with this compound (e.g., 0.05 µM, 0.25 µM, 1 µM) for 24 or 48 hours.[6]

-

Harvesting and Fixation : Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol for at least 1 hour at 4°C.[6]

-

Staining : Resuspend the fixed cells in a solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[16]

-

Analysis : Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay detects the induction of apoptosis.

-

Seeding and Treatment : Seed and treat cells as described for the cell cycle analysis.

-

Staining : After treatment, harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to measure the expression levels of key proteins involved in the cellular response to this compound.

-

Seeding and Treatment : Seed cells in 6-well or 10 cm plates and treat with this compound for the desired time.

-

Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-AURKA, total AURKA, cleaved PARP, cleaved Caspase-3, p21, p53, Cyclin B1).[9][13][17] Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Conclusion

This compound is a potent and selective inhibitor of Aurora A kinase with significant anti-proliferative effects in a wide range of cancer cell lines. The protocols outlined in this document provide a comprehensive guide for investigating the cellular and molecular effects of this compound in a laboratory setting. Researchers should optimize the described conditions for their specific cell lines and experimental goals. Careful consideration of treatment concentrations and durations is crucial for obtaining reproducible and meaningful results.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of mitotic Aurora kinase A by this compound induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. This compound induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The investigational Aurora kinase A inhibitor this compound (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | MLN 8237 | Aurora A kinase inhibitor | TargetMol [targetmol.com]

- 17. This compound induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Alisertib: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisertib (MLN8237) is a potent and selective, orally bioavailable small-molecule inhibitor of Aurora A kinase (AAK).[1][2] It has demonstrated significant anti-tumor activity in a wide range of preclinical models and is currently under investigation in clinical trials for various malignancies.[3][4][5] this compound's mechanism of action involves the disruption of mitotic progression, leading to cell cycle arrest, polyploidy, and ultimately apoptosis.[5][6] This document provides detailed information on the solubility of this compound and standardized protocols for its preparation and use in common laboratory experiments.

Physicochemical Properties and Solubility

This compound is a benzazepine derivative with poor water solubility.[7] Proper preparation of stock solutions and experimental formulations is critical for accurate and reproducible results.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | >10 mM | General guidance. | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~192.7 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. | [6] |

| Dimethyl Sulfoxide (DMSO) | 25-35 mg/mL (~48.17-67.44 mM) | Practical concentration range for stock solutions. | [6] |

| Water | 0.00149 mg/mL | Practically insoluble. | [7] |

Preparation of this compound Solutions

In Vitro Stock Solution Preparation (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Equilibrate this compound powder and anhydrous DMSO to room temperature.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]

-

Visually inspect the solution to confirm the absence of any particulate matter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

In Vivo Formulation Preparation

The choice of vehicle for in vivo studies is critical for ensuring bioavailability and minimizing toxicity. Below are examples of formulations reported in the literature.

| Formulation Components | Final Concentration of this compound | Administration Route | Reference |

| 10% 2-hydroxypropyl-β-cyclodextrin / 1% sodium bicarbonate in sterile water | Not specified, dosed at 3, 10, or 30 mg/kg | Oral gavage | [3][8] |

| 6% DMSO / 50% PEG 300 / 5% Tween 80 / ddH₂O | 10 mg/mL | Not specified | [6] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | 2.08 mg/mL (suspended) | Not specified | [9] |

| 10% DMSO / 90% corn oil | ≥ 2.08 mg/mL (clear solution) | Not specified | [9] |

General Protocol for In Vivo Formulation (using 2-hydroxypropyl-β-cyclodextrin):

-

Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.

-

Dissolve the required amount of this compound in half the final volume of the 20% cyclodextrin solution.

-

Prepare a 2% (w/v) sodium bicarbonate solution in sterile water.

-

Add an equal volume of the 2% sodium bicarbonate solution to the this compound/cyclodextrin mixture. This will result in a final vehicle composition of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[3][8]

-

Mix thoroughly until the this compound is fully dissolved or a uniform suspension is achieved.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT/BrdU)

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS) or BrdU labeling reagent

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Typical final concentrations for IC₅₀ determination range from 0.1 µM to 100 µM.[11] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

-

Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

For MTT assay:

-

For BrdU assay:

-

Follow the manufacturer's instructions for the BrdU cell proliferation kit. This typically involves adding the BrdU label for a few hours, followed by fixation, antibody incubation, and substrate addition.[8]

-

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 5 µM) for 24 to 72 hours.[11]

-

Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells on ice for at least 1 hour or at -20°C overnight.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.[12] The resulting histogram will show the distribution of cells in G₁, S, and G₂/M phases of the cell cycle.[11]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound selectively inhibits Aurora A kinase, a key regulator of mitosis. Its inhibition disrupts several mitotic processes, including centrosome separation, spindle assembly, and chromosome alignment. This leads to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis or senescence. In certain contexts, such as MYCN-amplified neuroblastomas, Aurora A also stabilizes the N-MYC oncoprotein; thus, its inhibition by this compound can promote N-MYC degradation.[5]

Caption: this compound inhibits Aurora A kinase, disrupting mitosis and leading to cell death.

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for evaluating the effects of this compound in a laboratory setting.

Caption: A typical workflow for in vitro evaluation of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound | Aurora Kinase (AAK) inhibitor | Aurora A inhibitor | CAS 1028486-01-2 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. Antitumor activity of the aurora a selective kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigational Aurora A kinase inhibitor this compound (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor this compound in Cancer [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. The Combination of this compound, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aurora Kinase A inhibitor this compound failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]

Combining Alisertib with Chemotherapy: Preclinical Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisertib (MLN8237), a selective inhibitor of Aurora A kinase, has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] Its mechanism of action, which involves the disruption of mitotic spindle assembly and induction of apoptosis, provides a strong rationale for combination therapies.[3] This document provides detailed application notes and protocols for combining this compound with standard chemotherapeutic agents in preclinical research, summarizing key quantitative data from published studies and offering step-by-step experimental guidance.

Introduction

Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many human cancers, often correlating with poor prognosis.[4][5] this compound selectively inhibits Aurora A, leading to mitotic defects such as monopolar, bipolar, and multipolar spindles, ultimately resulting in cell cycle arrest and apoptosis.[1][3] Preclinical studies have shown that combining this compound with traditional chemotherapy can lead to synergistic or additive anti-tumor effects, offering a promising strategy to enhance therapeutic efficacy and overcome resistance.[6][7] These notes provide a practical guide for researchers looking to investigate these combinations in a laboratory setting.

Data Summary: this compound Combination Efficacy

The following tables summarize the quantitative outcomes of combining this compound with various chemotherapy agents in preclinical models.

Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy

| Cancer Type | Cell Line(s) | Combination Agent | This compound Conc. | Chemo Conc. | Outcome Measure | Result | Reference(s) |

| Upper Gastrointestinal Adenocarcinoma | AGS, FLO-1, OE33 | Docetaxel | 0.5µM | 1.0nM | % Cell Survival | Significant decrease in survival with combination compared to single agents (p<0.001). For AGS cells, this compound alone: 45.5% survival; Docetaxel alone: 53.6% survival.[8] | [8] |

| Diffuse Large B-cell Lymphoma (DLBCL) | U-2932, TMD-8, OCI-Ly10 | Vincristine | 50nM | 5nM | Apoptosis | Enhanced apoptosis with the combination compared to single agents.[7] | [7] |

| Colorectal Cancer | 47 CRC lines | Irinotecan | Various | Various | IC50 | IC50 values for this compound ranged from 0.06 to > 5 µmol/L. Combination with irinotecan showed improvement over single agents.[9][10] | [9][10] |

| Triple-Negative Breast Cancer (TNBC) | PDX models | Paclitaxel | Not specified | Not specified | Tumor Growth | Additive or synergistic antitumor activity with prolonged tumor growth delay and some complete responses.[6] | [6] |

| Bladder Cancer | Not specified | Gemcitabine, Paclitaxel | Not specified | Not specified | Anti-tumor effects | Synergistic anti-tumor effects observed.[11] | [11] |

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy

| Cancer Type | Model | Combination Agent | This compound Dose | Chemo Dose | Outcome Measure | Result | Reference(s) |

| Upper Gastrointestinal Adenocarcinoma | Xenograft (FLO-1, OE33) | Docetaxel | Not specified | Not specified | % Tumor Volume Reduction | Enhanced reduction in tumor volume with the combination (FLO-1: 12.6%; OE33: 12.9%) compared to this compound alone (FLO-1: 76.6%; OE33: 101.4%) or Docetaxel alone (FLO-1: 128.7%; OE33: 44.1%).[8] | [8] |

| DLBCL | Xenograft (U-2932) | Vincristine + Rituximab | 30 mg/kg | 0.375 mg/kg | Tumor Growth Inhibition | Combination of this compound, Vincristine, and Rituximab led to tumor regression with no relapse >40 days after stopping therapy.[7][12] | [7][12] |